An In-depth Technical Guide to the Physicochemical Properties of 4,7-Dibromoquinoline
An In-depth Technical Guide to the Physicochemical Properties of 4,7-Dibromoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Dibromoquinoline is a halogenated derivative of the heterocyclic aromatic compound quinoline. The presence and position of the two bromine atoms on the quinoline scaffold significantly influence its chemical reactivity, physical properties, and biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of 4,7-Dibromoquinoline, offers a plausible experimental protocol for its synthesis, and explores its potential as a bioactive molecule, particularly in the context of drug development. The structural information and reactivity of this compound make it a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications.[1]
Core Physicochemical Properties
The fundamental physicochemical properties of 4,7-Dibromoquinoline are summarized in the table below. These parameters are crucial for its handling, characterization, and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source/Method |
| Molecular Formula | C₉H₅Br₂N | - |
| Molecular Weight | 286.95 g/mol | - |
| CAS Number | 700871-88-1 | [1] |
| Appearance | White to off-white solid (Predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to be poorly soluble in water and soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General properties of similar halogenated quinolines |
Spectroscopic and Analytical Data
Accurate structural elucidation and purity assessment are critical in chemical research and drug development. The following table summarizes the predicted spectroscopic data for 4,7-Dibromoquinoline.
| Technique | Predicted Data |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring (H2, H3) and the benzene ring (H5, H6, H8) will exhibit characteristic chemical shifts and coupling patterns. H2 is expected to be the most deshielded due to the adjacent nitrogen. |
| ¹³C NMR | The carbon NMR spectrum should display nine distinct signals for the nine carbon atoms. The carbons bonded to bromine (C4, C7) and the carbons in the pyridine ring will have characteristic chemical shifts. |
| IR Spectroscopy | The infrared spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C and C=N stretching vibrations in the aromatic system (~1400-1600 cm⁻¹), and C-Br stretching (~500-650 cm⁻¹). |
| Mass Spectrometry | The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion peak (M⁺) will appear as a triplet of peaks at m/z 285, 287, and 289 with a relative intensity ratio of approximately 1:2:1, corresponding to the different combinations of the ⁷⁹Br and ⁸¹Br isotopes. |
Experimental Protocols
Synthesis of 4,7-Dibromoquinoline (Proposed)
Hypothetical Synthetic Route:
A possible precursor for the synthesis of 4,7-dibromoquinoline could be 3-amino-4,7-dibromobenzoic acid or a related derivative, which could then undergo a cyclization reaction to form the quinoline ring system.
General Experimental Procedure (Illustrative):
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Precursor Synthesis: Synthesize a suitable substituted aniline, for example, through electrophilic bromination of an appropriate aniline derivative.
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Cyclization: React the aniline precursor with a suitable three-carbon unit, such as diethyl malonate, under acidic or thermal conditions to construct the quinoline ring.
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Work-up and Purification: After the reaction is complete, the mixture is cooled and neutralized. The crude product is extracted with an organic solvent, dried, and the solvent is removed under reduced pressure. The final product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent.
Biological Activity and Potential Applications
Quinoline and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]
Antifungal Activity
Recent studies have highlighted the potential of dibromoquinoline compounds as potent antifungal agents. One study identified a dibromoquinoline compound, designated as 4b , which exhibited broad-spectrum antifungal activity against clinically relevant species of Candida, Cryptococcus, and Aspergillus at low concentrations.[4] Furthermore, at sub-inhibitory concentrations, this compound was shown to interfere with key virulence factors in Candida albicans, such as the formation of hyphae and biofilms.[4]
Mechanism of Action and Signaling Pathway
The proposed mechanism of antifungal action for the dibromoquinoline compound 4b involves the disruption of metal ion homeostasis.[4] Metal ions are essential cofactors for numerous enzymatic reactions and play a critical role in maintaining cellular integrity and function in fungal pathogens. By interfering with the uptake, storage, or utilization of essential metal ions, 4,7-Dibromoquinoline could disrupt vital cellular processes, leading to fungal cell death.
The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of antifungal action of 4,7-Dibromoquinoline.
Applications in Drug Discovery and Organic Synthesis
4,7-Dibromoquinoline serves as a versatile intermediate in organic synthesis.[1] The bromine atoms at positions 4 and 7 can be selectively functionalized through various cross-coupling reactions, such as Suzuki and Heck reactions, allowing for the introduction of diverse substituents.[1] This capability makes it a valuable scaffold for the development of libraries of novel compounds for screening in drug discovery programs, particularly for identifying potential antimalarial and anticancer agents.[1]
The following workflow illustrates the role of 4,7-Dibromoquinoline in a drug discovery process.
References
- 1. 4,7-Dibromoquinoline [myskinrecipes.com]
- 2. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Dibromoquinoline Compound Exhibiting Potent Antifungal and Antivirulence Activity that Targets Metal ion Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
